![molecular formula C15H22ClNO3S B2772945 Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate CAS No. 733031-09-9](/img/structure/B2772945.png)
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate
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Overview
Description
Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
Synthesis Analysis
Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Molecular Structure Analysis
The structure elucidation of the designed compounds was derived from their spectral information . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .Chemical Reactions Analysis
In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of a variety of heterocyclic compounds, showcasing its versatility in chemical reactions. For instance, the reaction of 2-thiophene aldehyde and related compounds with N-(hydroxymethyl)chloroacetamide yields a mixture of derivatives, indicating its reactivity towards forming acylaminomethyl derivatives (Y. Gol'dfarb, A. P. Yakubov, & L. I. Belen’kii, 1986). Moreover, it serves as a precursor in synthesizing new heterocycles, demonstrating its foundational role in developing compounds with potential anticancer activity (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).
Biological Activity
The compound's derivatives have been explored for various biological activities. For example, novel substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones were synthesized as potential schistosomicidal agents, indicating the compound's role in creating therapeutically relevant molecules (M. El-kerdawy et al., 1989). Additionally, the synthesis of derivatives like Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate has been explored for their in vitro antimicrobial activity, underscoring its importance in developing new antimicrobial agents (Y. Mabkhot et al., 2015).
Advanced Materials and Dyes
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate and its derivatives are also useful in the synthesis of novel dyes and materials. The development of novel substituted 2-acetamido thiophene-4-styryl disperse dyes showcases its application in the textile industry, with these dyes having significant fluorescence and dyeing properties on polyester (D. W. Rangnekar & R. W. Sabnis, 2007).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-5-9(3)7-11-10(4)21-14(17-12(18)8-16)13(11)15(19)20-6-2/h9H,5-8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWYNGSWMXLUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=C(SC(=C1C(=O)OCC)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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